molecular formula C12H17BFNO2 B1378907 4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline CAS No. 1152441-29-6

4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline

Cat. No.: B1378907
CAS No.: 1152441-29-6
M. Wt: 237.08 g/mol
InChI Key: FBZFLAGIPHQJBF-UHFFFAOYSA-N
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Description

4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a fluorinated aniline derivative functionalized with a pinacol boronic ester group. This structure makes it a highly valuable intermediate in organic synthesis, particularly in metal-catalyzed cross-coupling reactions. Phenylboronic acid pinacol ester compounds are an important class of organic synthesis intermediates with high application value in carbon-carbon coupling and carbon-heteroatom coupling reactions . They are widely used in the synthesis of complex molecules for pharmaceuticals, materials science, and chemical research . The compound is characterized by its molecular formula, C12H17BFNO2, and a molecular weight of 237.08 g/mol . It is also known by several synonyms, including 5-Amino-2-fluorophenylboronic Acid Pinacol Ester . As a handling precaution, this compound has the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers should consult the safety data sheet (SDS) and adhere to appropriate laboratory safety protocols. This chemical is intended for research and further manufacturing applications only and is strictly not for direct human use .

Properties

IUPAC Name

4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BFNO2/c1-11(2)12(3,4)17-13(16-11)9-7-8(15)5-6-10(9)14/h5-7H,15H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBZFLAGIPHQJBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halogen-Metal Exchange Followed by Borylation

This is a common and reliable synthetic route for preparing substituted arylboronic esters with amino and fluoro substituents.

  • Step 1: Start with a halogenated fluoroaniline derivative, typically a bromofluoroaniline (e.g., 3-bromo-4-fluoroaniline).
  • Step 2: Perform halogen-metal exchange using a strong base such as n-butyllithium at low temperature (e.g., -78 °C).
  • Step 3: Quench the aryllithium intermediate with a boron electrophile, commonly bis(pinacolato)diboron, to afford the corresponding pinacol boronate ester.
  • Step 4: Purify the product by chromatography or crystallization.

Direct C–H Borylation Catalyzed by Transition Metals

Recent advances allow direct borylation of aromatic C–H bonds adjacent to functional groups.

  • Catalysts: Iridium complexes with bipyridine ligands are often used.
  • Conditions: Mild heating in the presence of bis(pinacolato)diboron.
  • Advantages: Avoids pre-functionalization with halogens and reduces steps.
  • Limitations: Regioselectivity can be challenging; amino groups may require protection.

Protection of Amino Group Followed by Borylation

Because amino groups can coordinate to metal catalysts or reagents and interfere with borylation, protection strategies are often employed.

  • Protection: Convert the amino group to an acetamide or carbamate.
  • Borylation: Conduct halogen-metal exchange or direct borylation on the protected intermediate.
  • Deprotection: Remove the protecting group under acidic or basic conditions to regenerate the free aniline.

Representative Example from Literature

A synthesis of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline derivatives involves:

  • Halogen-metal exchange of 3-bromoaniline derivatives with n-butyllithium.
  • Reaction with pinacolborane or bis(pinacolato)diboron.
  • Purification by crystallization or chromatography.

Yields reported for similar compounds range from 60% to 78% depending on reaction conditions and purification methods.

Parameter Typical Conditions Notes
Solvent Tetrahydrofuran (THF), diethyl ether Dry, oxygen-free solvents preferred
Temperature -78 °C to 0 °C Low temp for halogen-metal exchange
Base n-Butyllithium, sec-butyllithium Strong bases for metalation
Boron Source Bis(pinacolato)diboron, pinacolborane Pinacol esters stabilize boronate
Amino Protection Acetylation (Ac2O), carbamates Protects amino group during borylation
Workup Quench with water or acid, extraction Purification by chromatography/crystallization
  • Purity of final products is typically >98% as confirmed by gas chromatography (GC) or high-performance liquid chromatography (HPLC).
  • Characterization includes NMR (1H, 13C, 19F), mass spectrometry, and melting point determination.
  • The fluorine substituent is confirmed by 19F NMR chemical shifts.
Method Starting Material Key Reagents/Conditions Yield Range Notes
Halogen-metal exchange + borylation Halogenated fluoroaniline n-BuLi, bis(pinacolato)diboron, THF, -78 °C 60-78% Regioselective, widely used
Direct C–H borylation Fluoroaniline (protected) Iridium catalyst, bis(pinacolato)diboron, heat Variable Avoids halogenation, needs amino protection
Protection-borylation-deprotection Fluoroaniline + protecting group Acetylation, metalation, borylation, deprotection Moderate Protects amino group for better yields
  • Fluorine substituents influence the electronic properties of the aromatic ring, affecting reactivity during metalation and borylation steps.
  • Protecting groups improve yield and selectivity by preventing side reactions involving the amino group.
  • Industrial scale synthesis may employ continuous flow techniques and optimized catalysts to improve throughput and purity.
  • The boronate ester moiety is sensitive to hydrolysis; thus, anhydrous conditions and careful handling are essential.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic ester group yields boronic acids, while nucleophilic substitution of the fluorine atom can lead to various substituted aniline derivatives .

Scientific Research Applications

Organic Synthesis

The compound is utilized as a reagent in organic synthesis due to its boron-containing dioxaborolane moiety. This allows for the formation of carbon-boron bonds, which are crucial in the development of boronic acids and esters used in various synthetic pathways.

Key Reactions:

  • Suzuki Coupling Reactions : The compound can act as a coupling partner in Suzuki reactions, facilitating the formation of biaryl compounds that are essential in pharmaceuticals and agrochemicals.

Medicinal Chemistry

4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline has been studied for its potential therapeutic applications. The fluorine atom enhances the lipophilicity and metabolic stability of the molecule, making it a candidate for drug development.

Case Studies:

  • Anticancer Agents : Research indicates that derivatives of this compound exhibit cytotoxic activity against various cancer cell lines. Studies have focused on its mechanism of action and structure-activity relationship (SAR) to optimize efficacy.

Materials Science

In materials science, this compound is explored for its role in developing functional materials such as polymers and nanocomposites.

Applications:

  • Polymeric Materials : The incorporation of boron into polymer matrices enhances their thermal stability and mechanical properties. This makes them suitable for applications in electronics and coatings.

Mechanism of Action

The mechanism of action of 4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors. The fluorine atom can enhance the compound’s binding affinity and selectivity for certain biological targets by participating in hydrogen bonding and electrostatic interactions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Halogen-Substituted Derivatives
  • 2-Fluoro-4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Aniline (CAS: 1012880-11-3): Molecular Formula: C₁₃H₁₉BFNO₂ Features a fluorine at the 2-position and a methyl group at the 4-position.
  • 2-Chloro-5-Fluoro-3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Aniline (CAS: 1244039-65-3): Molecular Formula: C₁₂H₁₅BClFNO₂ Dual halogen substitution (Cl and F) enhances electron-withdrawing effects, which may accelerate oxidative deboronation but reduce stability in aqueous conditions .
Trifluoromethyl-Substituted Derivatives
  • 2-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-4-(Trifluoromethyl)Aniline (CAS: 1058062-64-8): Molecular Formula: C₁₃H₁₇BF₃NO₂ The trifluoromethyl group (-CF₃) significantly increases lipophilicity (logP ~2.8), enhancing membrane permeability in drug candidates. However, it introduces steric bulk that may hinder coupling reactions .
Methoxy-Substituted Derivatives
  • N,N-Dimethyl-4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Aniline (CAS: 1349734-00-4): Molecular Formula: C₁₃H₂₀BNO₃ Methoxy groups are electron-donating, reducing the electrophilicity of the boronate group. This derivative exhibits lower reactivity in Suzuki couplings compared to the fluorinated target compound .

Structural and Physical Properties

Compound Name Molecular Weight (g/mol) Melting Point (°C) Solubility
Target Compound 237.08 Not reported Insoluble in water
4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Aniline (Non-fluorinated) 219.09 165–170 Insoluble in water
3-Chloro-5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Aniline 251.52 Not reported Soluble in THF, DCM

Key Observations :

  • Chlorinated derivatives exhibit higher solubility in organic solvents due to increased polarity.

Biological Activity

4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula: C12H16BFO3
  • Molecular Weight: 238.06 g/mol
  • CAS Number: 1398923-95-9

Anticancer Potential

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance:

  • Mechanism of Action: The compound may inhibit critical signaling pathways in cancer cells, potentially through the modulation of kinases involved in cell proliferation and survival.

Enzyme Inhibition

The compound has shown promise in inhibiting specific enzymes that are pivotal in various biological processes:

  • CYP450 Inhibition: It has been reported to exhibit inhibition of the CYP3A4 enzyme with an IC50 value of 0.34 μM. This is significant as CYP3A4 is involved in the metabolism of many drugs, suggesting potential drug-drug interactions when co-administered with other medications .

Antimicrobial Activity

There is emerging evidence that suggests this compound may possess antimicrobial properties. The presence of the dioxaborolane group is believed to enhance the compound's ability to disrupt microbial cell wall synthesis.

Study 1: Anticancer Efficacy

In a study assessing various derivatives for anticancer activity, compounds similar to this compound were tested against MCF-7 and MDA-MB-231 breast cancer cell lines. The results indicated that certain analogs exhibited better growth inhibition compared to standard treatments like 5-Fluorouracil .

CompoundIC50 (μM) MCF-7IC50 (μM) MDA-MB-231
4-Fluoro-Aniline Derivative8.57.0
5-Fluorouracil17.0211.73

Study 2: Pharmacokinetics and Toxicity

A pharmacokinetic study evaluated the absorption and distribution characteristics of this compound in vivo. The findings suggested moderate metabolic stability and favorable plasma exposure levels at therapeutic doses. However, it also indicated potential toxicity at higher concentrations due to skin and eye irritation risks .

Q & A

Q. What precautions are critical for handling this compound in air-sensitive reactions?

  • Methodological Answer : Store under inert gas (N₂/Ar) at 2–8°C. Use anhydrous solvents (e.g., DMF, THF) and glovebox techniques for weighing. Quench residual boronate with aqueous H₂O₂ to prevent side reactions. Safety Data Sheets (SDS) recommend PPE (gloves, goggles) due to potential irritancy .

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